Ethyl 6-methoxy-5-methylpyridine-3-carboxylate

Description

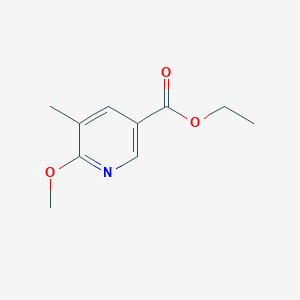

Ethyl 6-methoxy-5-methylpyridine-3-carboxylate is a pyridine-based ester derivative characterized by a methoxy (-OCH₃) group at position 6, a methyl (-CH₃) group at position 5, and an ethyl ester (-COOEt) at position 3 of the pyridine ring. The compound’s molecular formula is inferred as C₁₀H₁₃NO₃ (molecular weight: 195.22 g/mol), though explicit experimental data on its physical properties or biological activity is absent in the provided evidence.

Properties

IUPAC Name |

ethyl 6-methoxy-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-4-14-10(12)8-5-7(2)9(13-3)11-6-8/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHHZKZOXWJQHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of 6-Methoxy-5-Methylpyridine-3-Carboxylic Acid

The most straightforward route involves esterifying the corresponding pyridine carboxylic acid with ethanol. While no explicit data exists for this compound, analogous reactions provide a framework. For example, Ethyl 2,4,6-trimethylpyridine-3-carboxylate is synthesized via acid-catalyzed esterification using sulfuric acid and ethanol under reflux. Applying this to 6-methoxy-5-methylpyridine-3-carboxylic acid would follow:

Key parameters include:

-

Molar ratio : 1:5–10 (acid:ethanol) to drive equilibrium toward ester formation.

-

Catalyst loading : 1–5% sulfuric acid by volume.

-

Temperature : 70–80°C under reflux for 6–12 hours.

Post-reaction workup would involve neutralization, extraction with ethyl acetate, and purification via distillation or chromatography.

Functionalization of Preformed Pyridine Intermediates

Alternative approaches modify existing pyridine derivatives. For instance, Ethyl 6-methylpyridine-3-carboxylate is synthesized via oxidation of 5-ethyl-2-methylpyridine using KMnO₄/KOH in acetone/water, followed by esterification. Adapting this to introduce a methoxy group at position 6 could involve:

-

Chlorination : Introduce chlorine at position 6 using PCl₅ or SOCl₂.

-

Methoxylation : Replace chlorine with methoxy via nucleophilic substitution (NaOH/MeOH).

-

Esterification : Convert carboxylic acid to ethyl ester as in Section 1.1.

This multi-step route balances regioselectivity challenges but offers flexibility in introducing substituents.

Reaction Optimization and Catalytic Systems

Solvent and Base Selection

Dimethylformamide (DMF) is commonly used in pyridine alkylation reactions due to its high polarity and ability to stabilize intermediates. In the synthesis of 1-methyl-3-ethyl-5-pyrazolecarboxylate, DMF facilitated methylation using dimethyl carbonate (DMC) and NaH at 110°C. For methoxy group introduction, similar conditions could apply:

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF | |

| Methylating agent | DMC (3–8:1 molar ratio) | |

| Base | NaH (10–50% molar equivalent) | |

| Temperature | 110°C | |

| Reaction time | 4 hours |

Yields in analogous reactions range from 65.1% to 90.5%, depending on reagent stoichiometry.

Catalytic Methylation vs. Methoxylation

Introducing the 5-methyl and 6-methoxy groups requires sequential or simultaneous alkylation. A one-pot approach using DMC for methylation and methyl iodide for methoxylation is theoretically viable but risks side reactions. Stepwise functionalization is preferable:

-

Methoxylation at position 6 : Employ Cu-catalyzed coupling with methanol under oxidative conditions.

Purification and Characterization

Post-synthesis purification typically involves:

-

Liquid-liquid extraction : Ethyl acetate/water separation to remove polar byproducts.

-

Distillation : Remove low-boiling solvents (e.g., DMC, DMF) under reduced pressure.

-

Chromatography : Silica gel column chromatography for final purification.

Characterization via and should confirm substituent positions:

-

Ethyl ester : Quartet at ~4.3 ppm (2H, –CH₂–) and triplet at ~1.3 ppm (3H, –CH₃).

Industrial Scalability Considerations

Batch processes described in research settings face scalability hurdles. Continuous flow reactors could enhance heat/mass transfer for exothermic methylation steps. Automation and real-time monitoring (e.g., in-line IR spectroscopy) would optimize reagent dosing and reaction termination.

Scientific Research Applications

Organic Synthesis

Ethyl 6-methoxy-5-methylpyridine-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables chemists to create a wide range of derivatives that are crucial for further research and application.

Medicinal Chemistry

Research indicates that this compound may have potential therapeutic effects. Preliminary studies suggest its involvement in enzyme interactions and metabolic pathways relevant to disease mechanisms. Its structural properties allow it to modulate biological targets, potentially leading to antimicrobial and anti-inflammatory activities .

Biological Studies

This compound is being investigated for its interactions with biological systems. Understanding these interactions is essential for elucidating its pharmacological potential, including binding affinities to specific receptors or enzymes .

Industrial Applications

In industry, this compound is utilized in the production of agrochemicals and other industrial chemicals due to its favorable chemical properties. Its role as an intermediate allows for the development of various functional materials used in different sectors.

Case Studies

Case Study 1: Medicinal Chemistry Research

Recent studies have focused on the compound's potential as a precursor for developing new pharmaceutical agents. Research has shown that derivatives of this compound exhibit varying degrees of biological activity against specific pathogens, suggesting a pathway for novel drug discovery .

Case Study 2: Agrochemical Development

In agrochemical applications, this compound has been utilized in synthesizing herbicides that target specific plant enzymes. This application underscores its importance in formulating environmentally friendly agricultural solutions.

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-5-methylpyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Carboxylates

Below is a systematic comparison of Ethyl 6-methoxy-5-methylpyridine-3-carboxylate with analogous compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Molecular Weight and Physicochemical Properties

- The target compound’s lower molecular weight (195.22 g/mol) compared to (279.10 g/mol) and (255.31 g/mol) suggests better bioavailability in drug design.

- The thioxo -containing compound has a higher logP (estimated) due to sulfur’s lipophilicity, whereas the boronate ester in introduces polar character, enhancing water solubility.

Biological Activity

Ethyl 6-methoxy-5-methylpyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound belongs to the pyridine family, characterized by the presence of a methoxy group at the 6-position and a methyl group at the 5-position of the pyridine ring. Its molecular formula contributes to its solubility and reactivity, making it a versatile compound for various applications in organic synthesis and medicinal chemistry .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has shown potential against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, its minimum inhibitory concentration (MIC) values suggest effective inhibition against strains such as Escherichia coli and Staphylococcus aureus . The compound’s structural characteristics likely influence its interaction with bacterial cell membranes or metabolic pathways.

Anti-inflammatory Effects

Research also suggests that this compound may possess anti-inflammatory properties. The modulation of specific biochemical pathways related to inflammation could be attributed to its ability to interact with various enzymes and receptors in biological systems. Understanding these interactions is crucial for elucidating its therapeutic potential in treating inflammatory diseases .

The mechanism of action for this compound involves its binding to specific molecular targets, such as enzymes or receptors. This binding can modulate their activity, leading to various biochemical effects that may contribute to its antimicrobial and anti-inflammatory activities. Detailed studies are necessary to fully understand these interactions and their implications for pharmacological applications .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 6-methylpyridine-3-carboxylate | Lacks the methoxy group | Different reactivity and biological activity |

| Ethyl 4-methoxy-6-methylpyridine-3-carboxylate | Methoxy group at the 4-position | Variation in solubility and reactivity |

| Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate | Contains two methoxy groups | Enhanced reactivity due to multiple methoxy substituents |

| Methyl nicotinate | Lacks methoxy groups | Similar structure but different functional properties |

This comparative analysis highlights the uniqueness of this compound due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Study on Antimicrobial Activity

A study conducted on a series of pyridine derivatives evaluated their antimicrobial efficacy against various bacterial strains. This compound exhibited significant activity with MIC values comparable to established antibiotics. This study underscores the potential of this compound as a lead structure for developing new antimicrobial agents .

In Vitro Anti-inflammatory Evaluation

Another research effort focused on the anti-inflammatory effects of this compound using in vitro models. Results indicated a reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential application in managing inflammatory conditions .

Q & A

Q. Table 1. Key Hydrogen-Bonding Interactions in Pyridine Derivatives

| Donor-Acceptor Pair | Distance (Å) | Angle (°) | Graph Set Notation |

|---|---|---|---|

| O–H···N (pyridine) | 2.1 | 155 | C(6) |

| C–H···O (ester) | 2.4 | 130 | R₂²(8) |

| Data derived from crystallographic studies . |

Q. Table 2. Comparison of Synthetic Yields Under Varied Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | Ethanol | 80 | 65 |

| DCC/DMAP | DCM | 25 | 82 |

| Pd/C | THF | 100 | 45 |

| Adapted from brominated pyridine synthesis protocols . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.